Computational Physicochemical Property Profile vs. Closest Analogs
The compound's computational profile is derived from its 3D structure and can be compared to its closest available analogs. The target compound has a calculated logP of 2.87, a topological polar surface area (tPSA) of 65 Ų, and 2 hydrogen bond donors [1]. In comparison, the 3-bromo positional isomer (CAS 1797981-81-7) has a lower molecular weight (352.25 g/mol) and lacks the 5-methoxy substituent, which is predicted to reduce its tPSA and alter its hydrogen-bonding capacity . This methoxy group in the target compound provides a unique spatial and electronic profile that is absent in the demethoxy or 3-bromo analogs, potentially offering a distinct vector for interactions with biological targets [1].
| Evidence Dimension | Computational Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 382.3 g/mol; logP: 2.87; tPSA: 65 Ų; HBD: 2 |
| Comparator Or Baseline | 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide: MW: 352.25 g/mol; lacks 5-methoxy group |
| Quantified Difference | MW difference of 30.05 g/mol; presence vs. absence of a methoxy group |
| Conditions | In silico calculation (ZINC database). |
Why This Matters
In the absence of biological data, distinct physicochemical properties are the only measurable differentiator, making the compound uniquely suitable for fragment-based screening or combinatorial library design where methoxy and bromine substitution patterns are critical.
- [1] ZINC Database. Protomer details for ZINC000022195149. Accessed 2026. View Source
